Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and ethylamine. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(aminomethyl)azetidine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the azetidine ring.
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This derivative contains an ethoxy-oxo group, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 3-[2-(ethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-9-8-14-10-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |
InChI Key |
ZWISKHVMQMXHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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